molecular formula C12H24O12Pd3 B032239 Palladium(2+);hexaacetate CAS No. 53189-26-7

Palladium(2+);hexaacetate

Cat. No.: B032239
CAS No.: 53189-26-7
M. Wt: 679.6 g/mol
InChI Key: FUKTVTHLBVPABW-UHFFFAOYSA-N
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Description

Palladium(2+);hexaacetate, also known as palladium(II) acetate, is a chemical compound with the formula [Pd(CH₃COO)₂]₃. It is a coordination complex of palladium with acetate ligands. This compound is widely recognized for its catalytic properties and is used extensively in organic synthesis and industrial applications.

Mechanism of Action

Mode of Action

Palladium(2+);hexaacetate interacts with its targets by accelerating the rate of chemical reactions. It does this without being consumed in the process, meaning it can be used repeatedly. This compound is more reactive than the analogous platinum compound . Depending on the value of n, the compound is soluble in many organic solvents and is commonly used as a catalyst for organic reactions .

Pharmacokinetics

For example, a study on a dinuclear palladium(II)-spermine chelate (Pd2Spm) showed that palladium in serum exhibited biphasic kinetics with a terminal half-life of 20.7 hours . The free palladium in serum ultrafiltrate showed a higher terminal half-life than platinum (35.5 versus 31.5 hours) . Palladium was distributed throughout most of the tissues except for the brain, with the highest values in the kidney, followed by the liver, lungs, ovaries, adipose tissue, and mammary glands .

Preparation Methods

Synthetic Routes and Reaction Conditions: Palladium(2+);hexaacetate can be synthesized through several methods. One common laboratory method involves the reaction of palladium nitrate with alkali metal acetates in aqueous acetic acid. This method yields a high-purity product by avoiding nitrite or nitrate impurities . Another method involves refluxing palladium black in acetic acid containing nitric acid . The reaction is as follows: [ \text{Pd} + 4 \text{HNO}_3 \rightarrow \text{Pd(NO}_3)_2 + 2 \text{NO}_2 + 2 \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound typically involves dissolving palladium metal in acetic acid at elevated temperatures under an oxygen atmosphere. This method ensures high yields and purity of the product .

Chemical Reactions Analysis

Palladium(2+);hexaacetate is involved in various chemical reactions, primarily due to its catalytic properties. Some of the key reactions include:

Oxidation: this compound can act as an oxidizing agent in organic reactions, facilitating the oxidation of alcohols to aldehydes or ketones.

Reduction: In the presence of suitable reducing agents, this compound can be reduced to palladium metal, which can then catalyze hydrogenation reactions.

Substitution: this compound is widely used in cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Stille reactions. These reactions involve the substitution of halides with various nucleophiles to form carbon-carbon bonds .

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Aryl halides and boronic acids in the presence of a base.

    Heck Reaction: Aryl halides and alkenes in the presence of a base.

    Stille Coupling: Aryl halides and organostannanes.

Major Products: The major products of these reactions are typically biaryl compounds, alkenes, and other complex organic molecules.

Comparison with Similar Compounds

  • Palladium(II) chloride
  • Palladium(II) nitrate
  • Palladium(II) trifluoroacetate

Palladium(2+);hexaacetate stands out due to its versatility and efficiency in catalyzing a wide range of organic reactions, making it an invaluable compound in both research and industrial applications.

Properties

CAS No.

53189-26-7

Molecular Formula

C12H24O12Pd3

Molecular Weight

679.6 g/mol

IUPAC Name

acetic acid;palladium

InChI

InChI=1S/6C2H4O2.3Pd/c6*1-2(3)4;;;/h6*1H3,(H,3,4);;;

InChI Key

FUKTVTHLBVPABW-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Pd+2].[Pd+2].[Pd+2]

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[Pd].[Pd].[Pd]

Pictograms

Corrosive

Synonyms

Palladium(2+) Salt Acetic Acid Trimer;  Palladium Acetate (Pd(OAc)2) Trimer;  Acetic Acid Palladium Salt Trimer;  Bis(acetato)palladium Trimer;  Diacetatopalladium Trimer;  Diacetoxypalladium Trimer;  HyCat 1 Trimer;  HyCat Base 1 Trimer;  Palladium Acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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